Cas no 2228536-10-3 (2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine)

2-1-(6-Chloropyridin-3-yl)cyclopropylpropan-2-amine is a cyclopropylamine derivative featuring a chloropyridinyl moiety, which imparts unique structural and reactivity characteristics. This compound is of interest in agrochemical and pharmaceutical research due to its potential as a key intermediate in the synthesis of biologically active molecules. The presence of the cyclopropyl group enhances steric and electronic properties, while the chloropyridine ring offers versatility for further functionalization. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control, such as ligand design or enzyme inhibition studies. The compound's stability and synthetic accessibility further contribute to its utility in advanced chemical development.
2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine structure
2228536-10-3 structure
Product Name:2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine
CAS No:2228536-10-3
MF:C11H15ClN2
MW:210.703201532364
CID:6345802
PubChem ID:165947061
Update Time:2025-08-05

2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine
    • EN300-1982155
    • 2-[1-(6-chloropyridin-3-yl)cyclopropyl]propan-2-amine
    • 2228536-10-3
    • Inchi: 1S/C11H15ClN2/c1-10(2,13)11(5-6-11)8-3-4-9(12)14-7-8/h3-4,7H,5-6,13H2,1-2H3
    • InChI Key: BTXJCZBLZRHNNK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C1(C(C)(C)N)CC1

Computed Properties

  • Exact Mass: 210.0923762g/mol
  • Monoisotopic Mass: 210.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine

Professional Introduction to Compound with CAS No. 2228536-10-3 and Product Name: 2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine

The compound identified by the CAS number 2228536-10-3 and the product name 2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a chloropyridine moiety and a cyclopropylpropan-2-amine side chain contributes to its distinctive chemical properties, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating pyridine derivatives. Pyridine-based structures are widely recognized for their biological activity and have been extensively studied for their role in modulating various biological pathways. The 6-chloropyridin-3-yl substituent in this compound is particularly noteworthy, as chlorinated pyridines often exhibit enhanced binding affinity to biological targets. This feature makes the compound an attractive scaffold for designing drugs with improved efficacy and selectivity.

The cyclopropylpropan-2-amine moiety further enhances the complexity and potential utility of this compound. Cyclopropyl groups are known to influence the pharmacokinetic properties of molecules, often leading to improved metabolic stability and oral bioavailability. Additionally, amine functionalities are crucial in drug design due to their ability to form hydrogen bonds, which is essential for achieving high-affinity interactions with biological receptors. The combination of these structural elements in 2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine suggests a molecule with multifaceted potential.

Recent studies have highlighted the importance of rational drug design in developing novel therapeutic agents. Computational modeling and high-throughput screening have become indispensable tools in this process, enabling researchers to identify promising candidates with minimal experimental intervention. The structural features of 2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine make it an ideal candidate for such approaches. Its molecular architecture suggests potential interactions with enzymes and receptors involved in various disease pathways, including oncology and inflammatory disorders.

One of the most exciting aspects of this compound is its potential application in oncology research. Pyridine derivatives have been extensively studied for their anti-cancer properties, with several drugs already on the market that incorporate pyridine moieties into their structure. The chloropyridine component of 2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine may contribute to its ability to inhibit key enzymes involved in tumor growth and progression. Furthermore, the cyclopropyl group could enhance its ability to penetrate the blood-brain barrier, making it a candidate for treating central nervous system disorders.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Inflammatory processes are mediated by a complex interplay of signaling pathways, many of which involve enzymes that could be targeted by small-molecule inhibitors. The amine functionality in 2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-amine could allow it to interact with these enzymes, potentially leading to the development of novel anti-inflammatory agents. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against several key inflammatory targets.

The synthesis of 2-1-(6-chloropyridin-3-yl)cyclopropylpropan-2-am ine presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Modern synthetic approaches often involve multi-step reactions that require careful optimization to ensure high yields and purity. The development of new catalytic systems has also facilitated the introduction of functional groups like chloro and amine without compromising overall reaction efficiency.

In conclusion, the compound with CAS number 2228536 10 3 and product name 2 1 (6 chloropyridin 3 yl) cycloprop ylpropan 2 am ine represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further exploration in drug discovery, particularly in oncology and inflammatory disease treatment. As research continues to uncover new applications for pyridine derivatives, compounds like this one are likely to play an increasingly important role in developing next-generation therapeutics.

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